molecular formula C17H12ClNO2 B5551895 5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide CAS No. 7104-00-9

5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide

Cat. No.: B5551895
CAS No.: 7104-00-9
M. Wt: 297.7 g/mol
InChI Key: UZFZURMKWSVIQO-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide is an organic compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.73568 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a naphthyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with naphthalen-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products

Scientific Research Applications

5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide is unique due to the specific positioning of the naphthyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-chloro-2-hydroxy-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c18-12-8-9-16(20)14(10-12)17(21)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10,20H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFZURMKWSVIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350557
Record name 5-chloro-2-hydroxy-N-(1-naphthyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7104-00-9
Record name 5-chloro-2-hydroxy-N-(1-naphthyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 5-chlorosalicylic acid and 1-naphthylamine as the raw materials, the same operation as the example 16 gave the title compound.
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Yield
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